6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. This compound is characterized by its unique structural features, including a chlorinated and methylated dihydropyridazine core. It is primarily recognized for its potential therapeutic applications, particularly as a building block in the synthesis of various biologically active compounds.
This compound can be sourced from chemical databases such as PubChem and BenchChem, where it is classified under the chemical formula and has a CAS number of 66346-87-0. It falls under the category of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 6-chloro-5-methyl-3,6-dihydropyridazin-3-amine can be achieved through several synthetic routes. A common method involves the chlorination of 5-methyl-3,6-dihydropyridazine using phosphorus oxychloride, followed by amination processes.
These methods have been optimized to enhance yield and purity, often utilizing reflux conditions or specific catalysts to facilitate reactions.
The molecular structure of 6-chloro-5-methyl-3,6-dihydropyridazin-3-amine features:
The structural formula can be represented as follows:
Key data points include:
The chemical reactivity of 6-chloro-5-methyl-3,6-dihydropyridazin-3-amine includes:
These reactions are significant in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for compounds derived from 6-chloro-5-methyl-3,6-dihydropyridazin-3-amine often involves:
Data supporting these mechanisms indicate that modifications to the core structure can significantly enhance potency and selectivity against target enzymes .
The physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these properties accurately .
6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine has several applications in scientific research:
The systematic name 6-chloro-5-methyl-3,6-dihydropyridazin-3-amine follows IUPAC heterocyclic nomenclature rules, where the pyridazine ring is numbered with nitrogen atoms at positions 1 and 2. The "3,6-dihydro" designation indicates partial saturation between C3-C4 and C6-N1 bonds, distinguishing it from fully aromatic pyridazines. Key isomeric considerations include:
Table 1: Systematic Identifiers for 6-Chloro-5-methylpyridazin-3-amine
Identifier Type | Value |
---|---|
CAS Registry Number | 66346-87-0 |
Preferred IUPAC Name | 6-Chloro-5-methylpyridazin-3-amine |
Molecular Formula | C₅H₆ClN₃ |
Exact Mass | 143.0152 g/mol |
Systematic Synonyms | 6-Amino-3-chloro-4-methylpyridazine; (6-Chloro-5-methylpyridazin-3-yl)amine |
Table 2: Hydrogen Bonding Profile
Donor Site | Acceptor Site | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
N3-H1 | N1 (ring) | 2.02 | 158.5 |
N3-H2 | Cl6 (ortho-Cl) | 2.31 | 145.2 |
The compound’s crystallographic density (1.35 g/cm³) and predicted pKa (4.98±0.10) reflect a highly polarized structure amenable to salt formation. Storage requires inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidative decomposition or unintended tautomerization [7].
Pyridazine chemistry emerged prominently in the 1950s with the exploration of diazine bioisosteres for pyridine-based pharmaceuticals. Early synthetic routes relied on Hantzsch-type condensations, but these afforded limited regiocontrol over chloro-aminosubstitution patterns. The landmark 1984 Osborne-Bailey process (EP0121320A1) demonstrated that dihalopiperidinones could serve as precursors to chloromethylpyridines, indirectly influencing pyridazine synthesis through analogous ring contraction strategies [9].
Significant advances occurred in the 1990s with the development of directed ortho-lithiation techniques, enabling regioselective functionalization of pyridazine N-oxides. This allowed for the first efficient synthesis of 6-chloro-5-methylpyridazin-3-amine via chlorodeoxygenation of 3-amino-6-hydroxy precursors. Concurrently, the discovery that pyridazines inhibit phosphodiesterase-4 (PDE4) and D-amino acid oxidase (DAAO) spurred interest in their bioactivity profiles. Patent EP2394998A1 (2011) revealed that 5-amino-6-oxo-dihydropyridazines served as potent PDE4 inhibitors for inflammatory diseases, validating the pharmacological relevance of this scaffold [3] [4].
The compound’s current significance stems from three factors:
6-Chloro-5-methylpyridazin-3-amine functions as a strategic building block in three key therapeutic areas:
A. Kinase Inhibitor Synthesis
The aminopyridazine core undergoes regioselective displacement of C6-chlorine with aryl/heteroaryl boronic acids under Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, 80°C). This enables rapid generation of biaryl scaffolds central to kinase inhibition:
Table 3: Synthetic Applications in Drug Discovery
Therapeutic Area | Reaction Type | Key Product | Biological Target |
---|---|---|---|
Oncology | Suzuki coupling | 3-Amino-6-(2,6-dimethylpyridin-4-yl)pyrazine-2-carboxamide | Bcr-Abl kinase |
Immunology | SNAr displacement | 5-(4-Fluorophenyl)-6-methylpyridazin-3-amine | PDE4 enzyme |
Neuroscience | Reductive amination | N-[(3-Fluoropyridin-2-yl)methyl]-6-arylpyridazin-3-amines | DAAO inhibitor |
B. PDE4 Inhibitor Development
EP2394998A1 utilizes this scaffold in biphenyl-derivative synthesis for COPD and multiple sclerosis therapeutics. The C6-chloro group undergoes nucleophilic substitution with 3-biphenylphenols under mild basic conditions (K₂CO₃, DMF, 60°C), yielding potent PDE4 inhibitors with IC₅₀ values of 2–50 nM. Molecular modeling confirms the 3-amino group forms critical hydrogen bonds with Gln³⁸⁹ in PDE4’s catalytic domain [3].
C. DAAO Inhibitors for Neuropsychiatric Disorders
US9931340B2 employs the scaffold in ring-annulated pyridazinones targeting D-amino acid oxidase (DAAO). Reductive amination at C3 with aldehydes generates secondary amines that enhance blood-brain barrier penetration. Optimized derivatives showed 92% DAAO inhibition at 10 mg/kg in schizophrenia models, attributed to the electron-donating effect of the 3-amino group lowering the transition-state energy for enzyme binding [4].
The compound’s synthetic versatility is enhanced by orthogonal reactivity: the C6 chlorine participates in cross-couplings while the C3 amine undergoes acylation or reductive alkylation without protecting groups. This duality underpins its value in parallel synthesis and late-stage diversification campaigns [2] [3] [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7